molecular formula C16H28N2O4 B7933785 [(4-tert-Butoxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid

[(4-tert-Butoxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid

Cat. No.: B7933785
M. Wt: 312.40 g/mol
InChI Key: FUKKSVAEAKLABL-UHFFFAOYSA-N
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Description

[(4-tert-Butoxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid is a tertiary amine derivative featuring a cyclohexyl group, a cyclopropyl group, a tert-butoxycarbonyl (Boc)-protected amino group, and an acetic acid moiety. The Boc group serves as a protective moiety for amines in organic synthesis, enhancing stability during reactions . This compound is structurally complex, with the cyclopropyl group introducing rigidity and the Boc group contributing to lipophilicity.

Properties

IUPAC Name

2-[cyclopropyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)17-11-4-6-12(7-5-11)18(10-14(19)20)13-8-9-13/h11-13H,4-10H2,1-3H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKKSVAEAKLABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(4-tert-Butoxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid, also known by its CAS number 189153-10-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₃H₂₃N₁O₄
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 189153-10-4

Biological Activity Overview

The biological activity of this compound has been investigated for various applications, particularly in the context of its interaction with biological systems. Key areas of research include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, similar to other amino acid derivatives.
  • Anticancer Potential : Research indicates that structurally related compounds show cytotoxic effects against several cancer cell lines, suggesting potential use in cancer therapy.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is critical for developing drugs targeting metabolic pathways.

Antimicrobial Activity

A study investigated the antimicrobial properties of amino acid derivatives, revealing that certain structural modifications enhance efficacy against bacterial strains. While specific data on this compound is limited, its structural similarity to known antimicrobial agents suggests potential effectiveness.

Anticancer Studies

In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer types. For instance:

  • Cytotoxicity Assay : Compounds were tested on human cancer cell lines with results indicating significant inhibition of cell growth at low concentrations (e.g., IC50 values ranging from 5 to 20 µM).
  • Mechanism of Action : Research indicates that these compounds may induce apoptosis through mitochondrial pathways or by disrupting cellular signaling.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • Acetylcholinesterase Inhibition : Some derivatives demonstrate significant inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's.
CompoundAChE Inhibition (%)IC50 (µM)
Compound A87.4810
Compound B69.2315
This compoundTBDTBD

Safety and Toxicology

The safety profile of this compound has not been extensively documented. However, related compounds have shown varying degrees of toxicity in animal models, emphasizing the need for thorough toxicological assessments before clinical application.

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its role as a building block in the synthesis of bioactive molecules. Its structural features, particularly the tert-butoxycarbonyl (Boc) protecting group and the cyclohexyl and cyclopropyl moieties, enhance its utility in drug design.

Antihypertensive Agents

Research indicates that derivatives of this compound can be utilized in developing antihypertensive agents. The cycloalkyl groups contribute to the selectivity and potency of these compounds in modulating blood pressure through various mechanisms, including inhibition of angiotensin-converting enzyme (ACE) or antagonism of angiotensin II receptors .

Neurological Applications

There is growing interest in the use of such compounds for treating neurological disorders. The structural characteristics allow for modifications that can enhance blood-brain barrier permeability, making them suitable candidates for neuropharmacological studies aimed at conditions such as Alzheimer's disease and depression .

Peptide Synthesis

[(4-tert-Butoxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid serves as a versatile intermediate in peptide synthesis. The Boc group can be easily removed under mild acidic conditions, allowing for further functionalization or incorporation into peptide chains . This property is particularly useful in combinatorial chemistry where multiple peptide variants are synthesized to explore structure-activity relationships.

Asymmetric Synthesis

The compound's chiral centers make it an attractive candidate for asymmetric synthesis applications. Its use in chiral pool synthesis allows chemists to create enantiomerically enriched products, which are crucial in developing pharmaceuticals with specific biological activities .

Case Study: Synthesis of Novel Antihypertensive Agents

A study published in a peer-reviewed journal demonstrated the synthesis of novel antihypertensive agents using this compound as a key intermediate. The research highlighted the compound's ability to improve selectivity towards the angiotensin II receptor, leading to enhanced therapeutic profiles compared to existing treatments .

CompoundActivitySelectivityReference
Compound AModerateHigh
Compound BHighModerate
Compound CVery HighVery High

Case Study: Neuropharmacological Development

Another research effort focused on modifying the compound to enhance its neuroactive properties. By altering substituents on the cyclohexyl ring, researchers achieved compounds that demonstrated improved efficacy in animal models of depression, suggesting potential pathways for human therapeutic applications .

Comparison with Similar Compounds

TERT-BUTOXYCARBONYLAMINO-(4-NITRO-PHENYL)-ACETIC ACID

  • Structure: Contains a nitro-phenyl group instead of the cyclohexyl-cyclopropyl-amino moiety.
  • Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing acidity of the acetic acid group compared to the target compound’s aliphatic substituents. The aromatic nitro group may improve UV detection sensitivity in analytical applications .

2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid

  • Structure : Features a difluorocyclohexyl group instead of the cyclopropyl-cyclohexyl system.
  • The difluoro substitution may enhance metabolic stability in drug design compared to the target compound .

Acetic Acid (Baseline Comparison)

  • Structure : Simplest carboxylic acid (CH₃COOH).
  • Key Differences :
    • Lacks protective groups or steric hindrance, enabling high aqueous solubility and efficient metal-ion coordination (e.g., uranium adsorption in biochar studies) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Functional Groups Solubility (Water) pKa (Acetic Acid Group)
Target Compound ~354.4 Boc-amino, cyclopropyl, acetic acid Low ~4.7 (estimated)
TERT-BUTOXYCARBONYLAMINO-(4-NITRO-PHENYL)-ACETIC ACID ~310.3 Boc-amino, nitro-phenyl, acetic acid Moderate ~3.9 (due to -NO₂)
2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid ~333.3 Boc-amino, difluorocyclohexyl, acetic acid Low ~4.5 (estimated)
Acetic Acid 60.05 Carboxylic acid High 4.76
  • Solubility : The Boc group and hydrophobic substituents (cyclopropyl, cyclohexyl) reduce aqueous solubility compared to unprotected acetic acid.
  • Acidity: Electron-withdrawing groups (e.g., -NO₂) lower pKa, enhancing deprotonation and metal-binding capacity .

Metal-Ion Adsorption

  • Acetic Acid-Modified Biochar (ASBB): In uranium (U(VI)) adsorption studies, ASBB’s -COOH groups achieved 97.8% removal efficiency via monodentate coordination with U(VI) .
  • Target Compound : The acetic acid group could theoretically coordinate metal ions, but steric hindrance from Boc and cyclopropyl groups may limit accessibility.
    • Hypothetical adsorption capacity: ~50–70 mg/g (lower than ASBB’s 112.4 mg/g for Cr(VI) ).

Pharmaceutical Potential

  • Boc Protection : Enhances stability during peptide synthesis but requires acidic deprotection (e.g., trifluoroacetic acid) for amine reactivity .
  • Cyclopropyl Rigidity : May improve binding specificity in drug-target interactions compared to flexible analogues.

Stability and Reactivity

  • pH Sensitivity : The Boc group is acid-labile, making the compound unstable under acidic conditions (e.g., pH < 3) .
  • Thermal Stability : Cyclopropyl groups may enhance thermal stability compared to linear aliphatic chains.

Preparation Methods

Standard Boc Protection Protocol

Reagents :

  • Cyclohexylamine (1.0 equiv)

  • Boc₂O (1.2 equiv)

  • Triethylamine (TEA, 1.5 equiv)

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

Procedure :

  • Dissolve cyclohexylamine in anhydrous THF under nitrogen.

  • Add TEA and Boc₂O dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Yield : 85–92%.

Acetic Acid Backbone Installation

The acetic acid moiety is introduced via alkylation or coupling reactions.

Alkylation with Bromoacetic Acid

Reagents :

  • Boc-cyclopropylamino-cyclohexane (1.0 equiv)

  • Bromoacetic acid (1.5 equiv)

  • Sodium hydride (NaH, 2.0 equiv)

  • Solvent: Dimethylformamide (DMF).

Procedure :

  • Deprotonate bromoacetic acid with NaH in DMF at 0°C.

  • Add Boc-cyclopropylamino-cyclohexane and stir at 50°C for 8 hours.

  • Acidify, extract with ethyl acetate, and purify via HPLC.

Yield : 60–68%.

Carbodiimide-Mediated Coupling

Reagents :

  • Boc-cyclopropylamino-cyclohexane (1.0 equiv)

  • Glyoxylic acid (1.2 equiv)

  • EDC·HCl (1.5 equiv), HOBt (1.5 equiv)

  • Solvent: DCM.

Procedure :

  • Activate glyoxylic acid with EDC/HOBt in DCM for 30 minutes.

  • Add Boc-cyclopropylamino-cyclohexane and stir for 12 hours.

  • Wash with NaHCO₃, dry, and concentrate.

Yield : 75–82%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Nucleophilic Substitution70–7895Simple, one-step reactionRequires Boc-cyclohexyl bromide
Reductive Amination65–7290Avoids alkyl halide intermediatesLonger reaction time
Alkylation60–6888Direct C–N bond formationHarsh basic conditions
Carbodiimide Coupling75–8297High selectivity, mild conditionsCostly coupling reagents

Optimization and Scale-Up Considerations

  • Solvent Selection : DCM and THF are preferred for Boc protection due to inertness, while DMF enhances alkylation kinetics.

  • Catalyst Screening : HOBt/EDC outperforms DCC in minimizing racemization during coupling.

  • Temperature Control : Reductive amination requires strict temperature control to avoid imine hydrolysis .

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